molecular formula C17H13N7OS2 B2479315 N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226436-53-8

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2479315
M. Wt: 395.46
InChI Key: UPPJYTQIAHVDAO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis and Biological Activities

Compounds incorporating similar heterocyclic moieties have been synthesized and evaluated for various biological activities. For instance, novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole were designed, synthesized, and found to exhibit antifungal and insecticidal activities (Zhou Bing-se, 2013). This suggests that similar compounds, including the one , could be explored for their potential biological activities.

Antimicrobial and Antitumor Activities

Compounds with related structures have shown promising antimicrobial and antitumor activities. For example, a series of pyrimidine derivatives were synthesized, including pyrimidine carboxamide linked to thiophene, pyrazole, and thiazole moieties, which displayed significant therapeutic activity against various human tumor cell lines (Ghada S. Masaret, 2021). This highlights the potential of compounds with similar structural features in cancer research.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7OS2/c25-14(23-17-22-13(10-27-17)11-3-1-4-18-8-11)7-12-9-26-16(21-12)24-15-19-5-2-6-20-15/h1-6,8-10H,7H2,(H,22,23,25)(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPJYTQIAHVDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

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